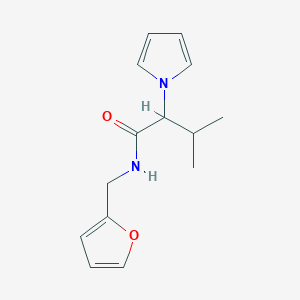

N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-2-pyrrol-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-11(2)13(16-7-3-4-8-16)14(17)15-10-12-6-5-9-18-12/h3-9,11,13H,10H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYUXIPCYMGMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CO1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Acyl Chloride Intermediate

This method involves converting 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid to its acyl chloride derivative, followed by reaction with 2-furylmethylamine.

Step 1: Synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

The carboxylic acid precursor is prepared through Friedel-Crafts acylation of pyrrole with 3-methylbut-2-enoyl chloride in anhydrous dichloromethane at 0–5°C. Aluminum trichloride (1.2 eq) catalyzes the reaction, yielding 70–75% product after aqueous workup.

Step 2: Acyl chloride formation

Thionyl chloride (2.5 eq) refluxed with the carboxylic acid in toluene for 3 hours produces the acyl chloride, isolated via solvent evaporation under reduced pressure.

Step 3: Amide coupling

2-Furylmethylamine (1.1 eq) is added dropwise to the acyl chloride in tetrahydrofuran (THF) at −20°C, with triethylamine (2.0 eq) as a base. The reaction proceeds for 12 hours, yielding the crude amide (85–90% by HPLC).

Key conditions :

| Parameter | Value |

|---|---|

| Temperature | −20°C to 25°C |

| Solvent | THF |

| Base | Triethylamine |

| Reaction time | 12 hours |

Carbodiimide-Mediated Coupling

Alternative to acyl chlorides, this method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

Procedure :

-

3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) are stirred in dimethylformamide (DMF) at 0°C for 30 minutes.

-

2-Furylmethylamine (1.05 eq) is added, and the mixture reacts at 25°C for 24 hours.

-

Precipitation in ice-water followed by filtration yields the product (78–82% purity).

Advantages : Avoids acidic byproducts and is suitable for heat-sensitive substrates.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing intermediates. Trials indicate:

Stoichiometric Ratios

Excess amine (1.05–1.1 eq) minimizes unreacted acyl chloride, while higher equivalents lead to dimerization byproducts. EDC/HOBt systems require precise 1:1.2 acid/activator ratios to prevent O-acylation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient). Fractions analyzed by TLC (Rf = 0.35 in ethyl acetate) are pooled and concentrated.

Crystallization

Recrystallization from ethanol/water (7:3) at 4°C yields colorless crystals (mp 128–130°C).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.38 (s, 1H, furan H-3), 6.82 (d, J = 3.1 Hz, 1H, pyrrole H-β), 4.45 (q, J = 6.2 Hz, 2H, CH₂N), 2.98 (m, 1H, CH(CH₃)).

Scalability and Industrial Considerations

Batch processes using acyl chloride routes achieve kilogram-scale production with 68–72% overall yield. Continuous-flow systems are under investigation to enhance throughput and reduce solvent waste.

Challenges and Mitigation Strategies

Pyrrole Ring Sensitivity

The 1H-pyrrol-1-yl group is prone to electrophilic substitution. Strategies include:

-

Low-temperature reactions (−20°C)

-

Use of non-protic solvents (THF over methanol)

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro compounds (NO2) are used in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Structural and Functional Insights

Backbone Variations: The target compound and 3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrrol-1-yl)-butanamide share a butanamide backbone but differ in substituents. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide uses a benzamide core, which confers rigidity and facilitates metal-catalyzed C–H activation due to its N,O-bidentate directing group. This contrasts with the target compound’s flexible butanamide chain.

Heterocyclic Substituents: The 1H-pyrrol-1-yl group in the target compound and 3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-butanamide may influence electronic properties and hydrogen-bonding capacity. Example o from incorporates a tetrahydro-pyrimidinone ring, which adds hydrogen-bonding sites and stereochemical complexity, likely enhancing receptor selectivity in pharmaceutical contexts.

Molecular Weight and Pharmacokinetics :

- The target compound (246.31 g/mol) and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (207.27 g/mol) are smaller molecules, suggesting better bioavailability than the high-molecular-weight Example o (~589.1 g/mol) .

- 3-(4-Chlorophenyl)-N-(4-methylpyridin-2-yl)-butanamide (353.84 g/mol) balances size and lipophilicity, with the chlorine atom likely increasing membrane permeability.

Biological Activity

N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide, with the CAS number 887029-33-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.31 g/mol

- Boiling Point : 424.1 ± 35.0 °C (predicted)

- Density : 1.12 ± 0.1 g/cm³ (predicted)

- pKa : 13.23 ± 0.46 (predicted)

Synthesis

The synthesis of N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide typically involves the reaction of 2-furylmethyl amine with a suitable acylating agent under controlled conditions to yield the desired amide product. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

These findings suggest that the compound may interfere with bacterial cell wall synthesis or other critical cellular processes, although the exact mechanism remains to be fully elucidated.

Anticancer Activity

In addition to its antimicrobial effects, N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide has demonstrated promising anticancer activity in various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical adenocarcinoma) | 226 |

| A549 (lung carcinoma) | 242.52 |

The compound appears to induce apoptosis in these cell lines, potentially through the activation of caspase pathways or by disrupting mitochondrial function.

The biological activity of N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide may be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound may inhibit bacterial ribosomal function, thereby preventing protein synthesis.

- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways leading to cell death.

- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Case Studies

A recent study explored the effects of N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide on Staphylococcus aureus, particularly focusing on its interaction with the AgrA protein, which regulates virulence factors in this bacterium. The study utilized in silico methods to predict binding affinities and interactions, confirming that the compound could effectively inhibit AgrA activity at certain concentrations.

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing the crystalline structure of N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide?

- Answer: Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Use SHELXL for structure refinement, leveraging its robust algorithms for resolving hydrogen bonding and π-π interactions. Validate thermal parameters and occupancy ratios to address disorder in the furyl or pyrrole moieties . For visualization, ORTEP-3 provides a user-friendly interface to analyze anisotropic displacement ellipsoids and intermolecular interactions .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Answer: Focus on stepwise amidation and heterocyclic coupling. For example, coupling 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid (precursor) with 2-furylmethylamine using carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, cyclohexane/EtOAc gradient) and confirm purity (>95%) via NMR (δ 6.3–6.5 ppm for furan protons) .

Q. What analytical techniques are critical for confirming molecular identity and purity?

- Answer:

- NMR Spectroscopy: Assign signals for the furyl (δ 6.3–7.4 ppm), pyrrole (δ 6.2–6.8 ppm), and methyl groups (δ 1.0–1.5 ppm) .

- IR Spectroscopy: Validate amide C=O stretches (~1650 cm⁻¹) and pyrrole N-H bends (~3400 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out side products .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

- Answer: Use density functional theory (DFT) to calculate logP (lipophilicity) and polar surface area (PSA) for blood-brain barrier permeability. Molecular docking (AutoDock Vina) against cytochrome P450 enzymes can predict metabolic stability. Validate with in vitro assays (e.g., microsomal stability tests) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Answer:

- Dose Optimization: Adjust for bioavailability differences (e.g., solubility limitations in vivo).

- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to efficacy .

- Formulation: Encapsulate in liposomes or cyclodextrins to enhance in vivo stability .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the pyrrole and furan moieties?

- Answer:

- Pyrrole Modifications: Synthesize analogs with substituted pyrroles (e.g., 3,4-dimethylpyrrole) to assess steric effects on receptor binding.

- Furan Replacements: Substitute furan with thiophene or pyridine and evaluate changes in π-stacking interactions via SC-XRD .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?

- Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) with slow vapor diffusion.

- Temperature Gradients: Use a cryostream (100 K) to stabilize crystals.

- Co-crystallization: Introduce co-formers (e.g., succinic acid) to enhance lattice stability .

Data Interpretation and Validation

Q. How should researchers address discrepancies in NMR data between synthesized batches?

- Answer:

- Impurity Profiling: Use HPLC-MS to detect trace side products (e.g., unreacted amine or acid).

- Deuterated Solvent Effects: Confirm solvent-induced shifts (e.g., DMSO-d6 vs. CDCl₃) .

- Dynamic NMR: Assess rotational barriers of the amide bond if splitting occurs in signals .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

- Answer:

- Nonlinear Regression: Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ values.

- ANOVA with Tukey’s Test: Compare multiple analogs for significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.